P-Coumaric Acid

Descripción

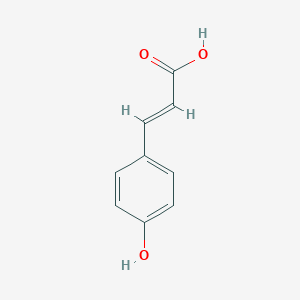

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Coumaric Acid: From Natural Sources to Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found throughout the plant kingdom and is a key intermediate in the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin. Its significant antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties have made it a subject of intense research for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plants, fruits, and cereals. Furthermore, it elucidates the core biosynthetic pathways, providing a deep dive into the enzymatic reactions and molecular players involved. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are presented to facilitate further research and development.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, where it exists in both free and conjugated forms.[1] It is a common constituent of numerous edible plants, contributing to their flavor, color, and defense mechanisms. The concentration of this compound can vary significantly depending on the plant species, part of the plant, and maturity.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in various natural sources, providing a comparative overview for researchers.

Table 1: Concentration of this compound in Various Plant Species

| Plant/Mushroom Species | Part Analyzed | Extraction Method | Analytical Method | Concentration of this compound | Reference |

| Mimosa pudica | Leaves | Soxhlet Extraction (Aqueous) | HPLC-UV | 3.35% w/w | [2] |

| Pineapple (Ananas comosus) | Ripe Juice | Juice Extraction | RP-HPLC | 11.75 µg/mL | [2][3] |

| Pineapple (Ananas comosus) | Ripe Fruit | Methanol Extraction | RP-HPLC | 0.03 µg/mL | [2][3] |

| Durva Grass (Cynodon dactylon) | Whole Plant | Methanolic Extraction | RP-HPLC | 0.48 mg/100 mL of extract | [2][4] |

| Blackberry, raw | Fruit | Chromatography | N/A | 0.27 mg/100 g FW | [5] |

| Blackcurrant, raw | Fruit | Chromatography | N/A | 0.51 mg/100 g FW | [5] |

Table 2: Concentration of this compound in Major Cereal Crops

| Cereal | Mean Total this compound Content (µg/g dm) | Reference |

| Popcorn | 259 | [6] |

| Corn | 35 | [6] |

| Winter Barley | 991 (total phenolic acids) | [6] |

| Spring Barley | 908 (total phenolic acids) | [6] |

| Wheat | 604 (total phenolic acids) | [6] |

| Rye (bran) | 9 mg/100 g | [7] |

Biosynthesis of this compound

This compound is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of this compound primarily proceeds through two main routes originating from the aromatic amino acids L-phenylalanine and L-tyrosine.

The Phenylalanine Route

This is the most common pathway in higher plants and involves two key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[8]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the 4-position to yield this compound.[9]

The Tyrosine Route

A more direct route to this compound is found in some plants and microorganisms, utilizing a single enzyme:

-

Tyrosine Ammonia-Lyase (TAL): TAL directly converts L-tyrosine to this compound through a deamination reaction.[10][11] Some PAL enzymes also exhibit TAL activity.

Downstream Metabolism

This compound serves as a crucial branch point for the biosynthesis of numerous other compounds. It is activated to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) .[12] p-Coumaroyl-CoA is then utilized as a precursor for the synthesis of flavonoids, stilbenes, and monolignols (the building blocks of lignin).

Visualization of Biosynthesis Pathways

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.

Extraction of this compound from Plant Material

The choice of extraction method significantly impacts the yield of this compound. Methanolic extraction is a widely used and effective method.

3.1.1. Methanolic Extraction Protocol [2]

-

Materials:

-

Dried and powdered plant material

-

80% Methanol

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm syringe filters

-

-

Procedure:

-

Weigh 1 g of dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-6) twice more with the remaining plant residue.

-

Combine the supernatants and filter through a 0.2 µm syringe filter prior to analysis.

-

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.

3.2.1. HPLC-UV Protocol [4]

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (65:34:1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2-10 µg/mL.

-

Inject the standards and the prepared plant extract into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

3.2.2. LC-MS/MS Protocol [13]

-

Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Refer to specific instrument manuals for optimization of mobile phase composition, gradient elution, and mass spectrometer parameters (e.g., MRM transitions for this compound and an internal standard like this compound-d6).

-

-

Sample Preparation (for plasma):

-

To a 100 µL plasma sample, add an internal standard.

-

Precipitate proteins with acetonitrile.

-

Vortex and centrifuge the sample.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for injection.

-

3.2.3. GC-MS Protocol (with Derivatization) [2]

-

Derivatization Procedure:

-

Evaporate the plant extract to dryness.

-

Dissolve the residue in pyridine.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture to complete the derivatization.

-

-

GC-MS Conditions:

-

Refer to specific instrument manuals for optimization of injector and oven temperature programs, carrier gas flow rate, and mass spectrometer parameters.

-

Enzymatic Activity Assays

3.3.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay [14]

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

-

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) with 14 mM 2-mercaptoethanol (B42355) and 3% (w/v) PVPP.

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 6 M HCl.

-

Spectrophotometer.

-

-

Procedure:

-

Extract the enzyme from plant tissue using the extraction buffer.

-

Set up a reaction mixture containing the enzyme extract and the substrate solution.

-

Incubate at 30°C for a defined period.

-

Stop the reaction with HCl.

-

Measure the absorbance at 290 nm.

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid.

-

3.3.2. Tyrosine Ammonia-Lyase (TAL) Activity Assay [15]

This assay is based on the formation of this compound from L-tyrosine, which has a strong absorption peak at 333 nm.

-

Materials:

-

Commercially available TAL activity assay kits (e.g., from Elabscience, BioCat GmbH, Sunlong Biotech) are recommended for standardized results. These kits typically include an extraction solution, buffer, substrate, and stop solution.

-

Spectrophotometer or microplate reader.

-

-

General Procedure (based on kit protocols):

-

Prepare a crude enzyme solution from the sample.

-

Mix the enzyme solution with the provided substrate working solution.

-

Incubate at 37°C for a specified time.

-

Add the stop solution.

-

Measure the absorbance at 333 nm.

-

Calculate TAL activity according to the kit's instructions.

-

3.3.3. 4-Coumarate:CoA Ligase (4CL) Activity Assay [12]

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA at 333 nm.

-

Materials:

-

Enzyme Extraction Buffer.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

-

Substrate and Cofactor Stock Solutions: 4-Coumaric Acid, ATP, Coenzyme A (CoA).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a crude enzyme extract from plant tissue.

-

Prepare a master mix containing the assay buffer, 4-coumaric acid, and ATP.

-

Add the enzyme extract to the master mix in a cuvette.

-

Start the reaction by adding CoA.

-

Continuously monitor the increase in absorbance at 333 nm to determine the reaction rate and calculate 4CL activity.

-

Visualization of Experimental Workflow

Conclusion

This compound remains a molecule of significant interest due to its widespread natural occurrence and diverse biological activities. This guide has provided a detailed overview of its natural sources, biosynthesis, and the experimental methodologies required for its study. The provided quantitative data, pathway diagrams, and detailed protocols serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to further explore the potential of this compound in various applications. The continued investigation into its biosynthesis and pharmacological properties will undoubtedly unveil new opportunities for its use in improving human health and well-being.

References

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. phcogres.com [phcogres.com]

- 4. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing all foods in which the polyphenol this compound 4-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 6. Phenolic Acid Profiles and Antioxidant Activity of Major Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing report on Cereals - Phenol-Explorer [phenol-explorer.eu]

- 8. agrometodos.com [agrometodos.com]

- 9. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocat.com [biocat.com]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

p-Coumaric acid chemical structure and properties

An In-depth Technical Guide to p-Coumaric Acid: Chemical Structure, Properties, and Experimental Analysis.

Introduction

This compound, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid ubiquitously found in the plant kingdom.[1][2] As a key intermediate in the phenylpropanoid pathway, it serves as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin.[3] Its well-documented antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties make it a compound of significant interest for researchers in pharmacology, natural product chemistry, and drug development.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biosynthetic pathways, and relevant experimental protocols for its analysis.

Chemical Structure and Identity

This compound consists of a phenolic ring substituted with a hydroxyl group at the para (C4) position and an acrylic acid side chain.[2] The trans isomer is the most abundant and stable form found in nature.[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molar Mass | 164.16 g/mol | [1] |

| IUPAC Name | (2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid | [1] |

| CAS Number | 501-98-4 | [1] |

| Appearance | White to pale yellow crystalline solid | [1][5] |

| Melting Point | 210-214 °C (decomposes) | [1][4] |

| Boiling Point | 231.6 °C (rough estimate) | [4][5] |

| pKa₁ (Carboxylic Acid) | ~4.65 - 4.70 | [6] |

| pKa₂ (Phenolic Hydroxyl) | ~9.92 | [6] |

| Solubility | Water: Sparingly soluble (~0.72 - 1.02 g/L) Ethanol: Soluble (~14.7 - 50 mg/mL) DMSO: Soluble (~15 - 19.8 mg/mL) Diethyl Ether: Very soluble | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 1: 1H-NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 7.58 | d | 15.8 | H-7 (β-vinylic) | |

| 7.54 | d | 8.7 | H-3, H-5 | |

| 6.73 | d | 8.7 | H-2, H-6 | |

| 6.20 | d | 15.8 | H-8 (α-vinylic) |

Table 2: 13C-NMR Spectroscopic Data (Solvent: CD₃OD, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 169.6 | C-9 (C=O) | |

| 159.8 | C-1 (C-OH) | |

| 145.3 | C-7 (β-vinylic) | |

| 132.1 | C-3, C-5 | |

| 126.3 | C-4 | |

| 115.4 | C-2, C-6 | |

| 114.2 | C-8 (α-vinylic) |

Table 3: IR and UV-Vis Spectroscopic Data

| Technique | Key Peaks / λmax | Assignment / Solvent | Reference(s) |

| FT-IR (cm⁻¹) | ~3383 (s), 2839-2513 (m, broad), ~1672 (vs), ~1628 (s), ~1591 (s) | ν(OH) phenolic, ν(OH) carboxylic, ν(C=O), ν(C=C) vinylic, ν(C=C) aromatic | |

| UV-Vis (nm) | ~226, ~310 | Methanol (B129727) or Ethanol |

Biosynthesis

This compound is synthesized in plants and microorganisms primarily through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[3]

Caption: Primary biosynthetic routes of this compound.

-

The Phenylalanine Route: This is the most common pathway in plants.[3]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para-position to yield this compound.[3]

-

-

The Tyrosine Route: A more direct route found in some plants and engineered microorganisms.

-

Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to this compound.[3]

-

Key Signaling Pathways

This compound modulates several critical signaling pathways, contributing to its diverse pharmacological effects.

-

MAPK Signaling: this compound has been shown to suppress the oxidative stress-induced phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. This inhibition is a key mechanism behind its anti-inflammatory and cytoprotective effects.

-

AMPK Signaling: It exhibits differential effects on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It promotes AMPK activation in peripheral tissues like the liver and skeletal muscle, which can improve glucose and lipid metabolism.[3] Conversely, it can inhibit AMPK activity in the hypothalamus.

-

AGE-RAGE Signaling: this compound can inactivate the advanced glycation end product (AGE)-receptor for AGE (RAGE) signaling pathway. This action helps to mitigate neuroinflammation and has shown potential in models of depression and memory impairment.

Caption: Inhibition of MAPK signaling by this compound.

Experimental Protocols

Accurate quantification and isolation of this compound are essential for research and development. Below are detailed protocols for its extraction, purification, and analysis.

Extraction from Plant Material (Solvent Extraction)

This protocol describes a general method for extracting this compound and other phenolic compounds from dried plant material.

-

1. Sample Preparation:

-

Dry the plant material (e.g., leaves, stems) at 40-50°C or freeze-dry to a constant weight.

-

Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.

-

-

2. Extraction:

-

Weigh approximately 1 g of the powdered plant material into a conical flask or beaker.

-

Add 10 mL of 80% aqueous methanol (or another suitable solvent like ethanol).

-

Vortex or stir the mixture vigorously for 5 minutes.

-

-

3. Sonication:

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance extraction efficiency by disrupting cell walls.

-

-

4. Centrifugation & Collection:

-

Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

-

Carefully decant and collect the supernatant.

-

-

5. Re-extraction (Optional but Recommended):

-

To ensure complete extraction, repeat steps 2-4 on the remaining plant pellet.

-

Combine the supernatants from both extractions.

-

-

6. Concentration:

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

The dried extract can be stored at -20°C until further analysis.

-

Sample Cleanup (Solid-Phase Extraction - SPE)

SPE is used to remove interfering substances (e.g., sugars, highly polar compounds) from the crude extract prior to chromatographic analysis.[3]

-

1. Cartridge Selection:

-

Use a reversed-phase SPE cartridge, such as a polymeric sorbent (e.g., Strata-X) or C18.

-

-

2. Cartridge Conditioning:

-

Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water (acidified to pH ~2-3 with formic or hydrochloric acid if necessary). Do not allow the cartridge to dry out.[3]

-

-

3. Sample Loading:

-

Reconstitute a known amount of the dried crude extract in 1-2 mL of acidified water.

-

Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass through slowly, either by gravity or gentle vacuum.

-

-

4. Washing:

-

Wash the cartridge with 4-5 mL of deionized water to elute sugars and other highly polar impurities.

-

-

5. Elution:

-

Elute the retained phenolic compounds, including this compound, with 2-5 mL of methanol or ethyl acetate.

-

-

6. Final Preparation:

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the purified residue in a known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

-

Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying this compound.

-

1. Instrumentation:

-

HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

2. Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (e.g., 65:34:1 v/v/v). Alternatively, a gradient elution using 0.1-0.5% formic or phosphoric acid in water (Solvent A) and acetonitrile (B52724) or methanol (Solvent B) can be used for separating multiple phenolic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 310 nm (near the λmax of this compound).

-

Injection Volume: 10-20 µL.

-

-

3. Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

-

4. Analysis and Quantification:

-

Inject the prepared standards and the purified sample extracts into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound remains a compound of high interest due to its prevalence in dietary sources and its significant biological activities. A thorough understanding of its chemical properties, biosynthetic origins, and interactions with cellular signaling pathways is crucial for ongoing research. The methodologies presented in this guide provide a robust framework for the reliable extraction, purification, and quantification of this compound, facilitating further exploration of its therapeutic potential in drug discovery and development.

References

- 1. 3.3. Solid-Phase Extraction and HPLC–ESI-MS/MS Analysis [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Multifaceted Roles of p-Coumaric Acid in Plant Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a pivotal phenolic compound synthesized by plants through the phenylpropanoid pathway.[1] Widely distributed throughout the plant kingdom, it serves not only as a fundamental precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin, but also as a signaling molecule and a potent modulator of various physiological and biochemical processes.[1][2] Its biological activities are concentration-dependent and can vary significantly across different plant species, ranging from growth promotion to allelopathic inhibition.[3][4] This technical guide provides a comprehensive overview of the biological activities of this compound in plants, with a focus on its roles in growth and development, stress responses, and underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers investigating plant secondary metabolism, stress physiology, and the development of novel plant-based therapeutics.

Data Presentation: Quantitative Effects of this compound on Plants

The following tables summarize the quantitative effects of exogenously applied this compound on various physiological and biochemical parameters in different plant species.

Table 1: Effects of this compound on Plant Growth Parameters

| Plant Species | Concentration (µM) | Parameter | Effect | Reference |

| Salvia hispanica (Chia) | 100 | Shoot Length | +26% | [5] |

| Salvia hispanica (Chia) | 100 | Shoot Fresh Weight | +59% | [5] |

| Salvia hispanica (Chia) | 100 | Shoot Dry Weight | +28% | [5] |

| Cucumber (Cucumis sativus) | 250 - 1000 | Leaf Area | Decrease | [6] |

| Cucumber (Cucumis sativus) | 1000 | Plant Height | Significant Inhibition | [6] |

| Cucumber (Cucumis sativus) | 1000 | Seedling Dry Weight | Significant Inhibition | [6] |

| Soybean (Glycine max) | ≥250 | Root Growth | Premature Cessation | [7] |

Table 2: Effects of this compound on Biochemical Parameters

| Plant Species | Concentration (µM) | Parameter | Effect | Reference |

| Salvia hispanica (Chia) | 100 | Total Chlorophyll (B73375) | +37.6% | [3] |

| Salvia hispanica (Chia) | 100 | Carotenoids | +25.1% | [3] |

| Salvia hispanica (Chia) | 100 | Proline | +170% | [3] |

| Salvia hispanica (Chia) | 100 | Glycine Betaine | +22.4% | [3] |

| Salvia hispanica (Chia) | 100 | Superoxide (B77818) (O₂⁻) | +522% | [3] |

| Salvia hispanica (Chia) | 100 | Hydrogen Peroxide (H₂O₂) | No significant change | [3] |

| Salvia hispanica (Chia) | 100 | Malondialdehyde (MDA) | No significant change | [3] |

| Mice (in vivo) | 100 mg/kg | Superoxide Dismutase (SOD) | Increase | [8] |

| Mice (in vivo) | 100 mg/kg | Catalase (CAT) | Increase | [8] |

| Common Carp | 1.0 - 1.5 g/kg diet | Catalase (CAT) gene expression | Increase | [9] |

| Cyathobasis fruticulosa | Endogenous | Phenylalanine Ammonia-Lyase (PAL) | High activity associated with high p-CA | [10][11] |

Core Biological Activities of this compound in Plants

Role in Growth and Development

The effect of this compound on plant growth is complex and often contradictory, exhibiting both stimulatory and inhibitory actions. At lower concentrations, it can promote growth in certain species. For instance, in Salvia hispanica (chia) seedlings, 100 µM this compound has been shown to significantly enhance shoot length, fresh weight, and dry weight.[5] Conversely, at higher concentrations, this compound often acts as an allelochemical, inhibiting seed germination and plant growth.[3][4] This inhibitory effect has been observed in various species, including cucumber and soybean, where it can lead to reduced leaf area, plant height, and even premature cessation of root growth.[6][7] The mode of action for this inhibition is thought to involve the disruption of various physiological processes, including hormonal balance and cell division.[12][13]

Involvement in Stress Responses

This compound plays a significant role in how plants respond to both biotic and abiotic stresses.

-

Oxidative Stress: As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[8][14] It can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), further bolstering the plant's defense against oxidative stress.[8] Paradoxically, in some instances, such as in chia seedlings, exogenous application of this compound can lead to an increase in superoxide radicals, suggesting a role in ROS signaling to activate downstream defense responses.[3]

-

Salt Stress: Exogenous application of this compound has been shown to mitigate the negative effects of salt stress in some plant species. It can improve growth parameters and alter the ion-omics profile, for example by enhancing the uptake of essential macro-elements like magnesium and calcium in chia seedlings under salt stress.[5]

-

Biotic Stress: this compound is a key player in plant defense against pathogens. It can act as a signaling molecule that represses the expression of virulence factors in bacterial pathogens. For instance, it has been shown to repress the expression of Type III Secretion System (T3SS) genes in Dickeya dadantii through the HrpX/Y two-component system.[15][16][17]

Allelopathic Activity

One of the most well-documented roles of this compound in plants is its allelopathic activity, where it is released into the environment and inhibits the germination and growth of neighboring plants.[3][4] This inhibition is a crucial mechanism for plant competition. The inhibitory concentration of this compound varies depending on the target species.

Signaling Pathways and Regulatory Networks

The diverse biological activities of this compound are mediated through complex signaling pathways and regulatory networks.

Phenylpropanoid Biosynthesis Pathway

This compound is a central intermediate in the phenylpropanoid pathway. Its synthesis is primarily catalyzed by the enzyme Cinnamate-4-hydroxylase (C4H). The levels of this compound can, in turn, influence the activity of key enzymes in this pathway, such as Phenylalanine Ammonia-Lyase (PAL) and C4H itself, through feedback mechanisms. The regulation of this pathway is crucial as it leads to the production of a wide array of compounds essential for plant growth, development, and defense.

Stress-Responsive Signaling Cascades

External stimuli, including the presence of this compound, can trigger intracellular signaling cascades that lead to adaptive responses.

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules in plants that transduce extracellular stimuli into cellular responses. Evidence suggests that this compound can modulate MAPK signaling pathways.[18][19][20] Activation of specific MAPK cascades can lead to the phosphorylation of downstream targets, including transcription factors, which in turn regulate the expression of stress-responsive genes.

-

Regulation of Transcription Factors: this compound can influence the expression and activity of various transcription factor families, such as MYB and WRKY.[21][22][23][24][25][26][27] These transcription factors are master regulators of numerous plant processes, including secondary metabolism and defense responses. For example, specific R2R3-MYB transcription factors are known to regulate genes in the phenylpropanoid pathway, and their activity can be influenced by the levels of pathway intermediates like this compound.[2] Similarly, WRKY transcription factors are key players in plant defense signaling and their expression can be modulated in response to biotic and abiotic stresses, some of which are influenced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Plant Growth Bioassay for Allelopathic Effects

This protocol is adapted from standard allelopathy bioassay procedures.[18][28][29][30][31]

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then make serial dilutions in distilled water or a nutrient solution to achieve the desired test concentrations (e.g., 100 µM, 250 µM, 500 µM, 1000 µM). A control solution without this compound should also be prepared.

-

Seed Sterilization and Germination: Surface sterilize seeds of the test plant species (e.g., lettuce, radish) by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water. Place 10-20 seeds in a Petri dish lined with filter paper.

-

Treatment Application: Add 5 mL of the respective this compound solution or control solution to each Petri dish. Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

-

Data Collection: After a defined period (e.g., 7 days), measure the germination percentage, radicle length, and hypocotyl length of the seedlings.

-

Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for a more quantitative measure of allelopathic potential.

Quantification of Hydrogen Peroxide (H₂O₂)

This protocol is based on the reaction of H₂O₂ with potassium iodide.[32][33]

-

Plant Material Extraction: Homogenize 0.1 g of fresh plant tissue in 1 mL of 0.1% (w/v) trichloroacetic acid (TCA) in an ice bath. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Reaction Mixture: To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

-

Spectrophotometric Measurement: Measure the absorbance of the reaction mixture at 390 nm.

-

Quantification: Prepare a standard curve using known concentrations of H₂O₂. Calculate the H₂O₂ content in the plant extract based on the standard curve and express the results as µmol g⁻¹ fresh weight.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol is a common method to assess oxidative stress by measuring MDA, a product of lipid peroxidation.[3][14][23]

-

Plant Material Extraction: Homogenize 0.2 g of fresh plant tissue in 2 mL of 0.1% (w/v) TCA. Centrifuge at 10,000 x g for 5 minutes.

-

Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% (w/v) thiobarbituric acid (TBA).

-

Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.

-

Spectrophotometric Measurement: Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

-

Quantification: Calculate the MDA concentration using the following formula: MDA (µmol L⁻¹) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶. The results are expressed as nmol g⁻¹ fresh weight.

Proline Quantification

This protocol is based on the reaction of proline with ninhydrin.[15][21][22][24][25]

-

Plant Material Extraction: Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% (w/v) aqueous sulfosalicylic acid. Filter the homogenate through Whatman No. 2 filter paper.

-

Reaction Mixture: In a test tube, mix 2 mL of the filtrate with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

-

Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the test tube in an ice bath.

-

Extraction: Add 4 mL of toluene (B28343) to the reaction mixture and vortex for 15-20 seconds. Allow the layers to separate.

-

Spectrophotometric Measurement: Aspirate the upper phase (toluene) and measure its absorbance at 520 nm, using toluene as a blank.

-

Quantification: Prepare a standard curve using known concentrations of proline. Calculate the proline content in the plant extract from the standard curve and express the results as µmol g⁻¹ fresh weight.

Chlorophyll Content Determination

This protocol describes the spectrophotometric determination of chlorophyll content.[2][8][16][17]

-

Extraction: Homogenize 0.1 g of fresh leaf tissue in 10 mL of 80% (v/v) acetone (B3395972). Keep the samples in the dark to prevent chlorophyll degradation.

-

Centrifugation: Centrifuge the homogenate at 5,000 x g for 5 minutes.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 645 nm and 663 nm, using 80% acetone as a blank.

-

Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

-

Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] x V / (1000 x W)

-

Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] x V / (1000 x W)

-

Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] x V / (1000 x W) Where: A = absorbance at the specified wavelength, V = final volume of the extract (mL), and W = fresh weight of the tissue (g).

-

Gene Expression Analysis by RT-qPCR

This is a general protocol for analyzing the expression of target genes in response to this compound treatment.[10][27]

-

Plant Treatment and Sampling: Treat plants with this compound as described in the growth bioassay. Harvest plant tissues at different time points and immediately freeze them in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

DNase Treatment and cDNA Synthesis: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for the target genes and suitable reference genes (housekeeping genes with stable expression across treatments). Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction: Set up the qPCR reactions containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCT method to determine the relative fold change in gene expression of the target genes in the this compound-treated samples compared to the control samples, normalized to the expression of the reference genes.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for investigating the biological activities of this compound in plants.

Conclusion

This compound is a remarkably versatile molecule in the plant kingdom, acting as a central building block for a vast array of secondary metabolites and as a potent signaling molecule. Its biological activities, ranging from growth modulation to defense against biotic and abiotic stresses, are intricate and context-dependent. This technical guide has provided a comprehensive overview of the current understanding of this compound's roles in plants, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is our hope that this resource will serve as a valuable tool for researchers in the fields of plant science and drug development, facilitating further exploration into the multifaceted world of this important phenolic compound. Future research should continue to unravel the specific molecular mechanisms of this compound perception and signal transduction to fully harness its potential in agriculture and medicine.

References

- 1. "Experimental Approaches to Test Allelopathy: A Case Study Using the In" by Megan A. Rúa, Somereet Nijjer et al. [corescholar.libraries.wright.edu]

- 2. Cloning and Characterization of a Putative R2R3 MYB Transcriptional Repressor of the Rosmarinic Acid Biosynthetic Pathway from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exogenous this compound Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. The plant phenolic compound this compound represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. MYB transcription factors in Peucedanum Praeruptorum Dunn: the diverse roles of the R2R3-MYB subfamily in mediating coumarin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential regulation of closely related R2R3-MYB transcription factors controls flavonol accumulation in different parts of the Arabidopsis thaliana seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Identification of WRKY transcription factors involved in regulating the biosynthesis of the anti-cancer drug camptothecin in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WRKY transcription factors (TFs): Molecular switches to regulate drought, temperature, and salinity stresses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. WRKY transcription factors: key components in abscisic acid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The role of this compound on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]

- 27. researchgate.net [researchgate.net]

- 28. Water Deficit-Induced Changes in Phenolic Acid Content in Maize Leaves Is Associated with Altered Expression of Cinnamate 4-Hydroxylase and this compound 3-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. This compound Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

p-Coumaric Acid Isomers: A Technical Guide to Their Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of p-Coumaric acid, delving into their distinct biological activities and the underlying molecular mechanisms. The document is structured to offer a comparative analysis of the cis and trans stereoisomers of this compound, as well as its positional isomers, ortho-coumaric acid (o-CA) and meta-coumaric acid (m-CA), with a primary focus on the most abundant and widely studied para-coumaric acid (p-CA).[1][2][3] This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key cellular signaling pathways.

Introduction to this compound and its Isomers

Coumaric acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a wide variety of plants, fruits, and vegetables.[1][3] It exists in three main isomeric forms: ortho-, meta-, and para-coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[1][3] Of these, this compound is the most abundant isomer in nature.[2][4] Furthermore, this compound can exist as two stereoisomers, trans-p-coumaric acid and cis-p-coumaric acid. The trans isomer is the more stable and common form.[5] These structural variations significantly influence their biological efficacy and mechanisms of action.

Comparative Biological Activities of this compound Isomers

The biological activities of coumaric acid isomers are diverse, with this compound being the most extensively studied.[1] The position of the hydroxyl group and the stereochemistry of the side chain play a crucial role in their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Antioxidant Activity

The antioxidant capacity of coumaric acid isomers is largely attributed to the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.[6] Generally, this compound is reported to be a more potent antioxidant than its ortho and meta counterparts, which is often attributed to the greater resonance stabilization of the phenoxyl radical formed after hydrogen donation when the hydroxyl group is in the para position.[6]

| Isomer | Assay | IC50 Value / Activity | Reference |

| This compound | DPPH Radical Scavenging | 255.69 µg/mL | [1] |

| Hydroxyl Radical Scavenging | 4.72 µM | [1] | |

| Antiglycation & Antioxidant | Consistently better results at 200 µM than o-CA and m-CA in reducing ROS production | [6][7] | |

| o-Coumaric Acid | Tyrosinase Inhibition | 300 µM | [1] |

| m-Coumaric Acid | Tyrosinase Inhibition | 270 µM | [1] |

| This compound | Tyrosinase Inhibition | 3 µM | [1] |

Anti-inflammatory Activity

Both o- and this compound have demonstrated significant anti-inflammatory properties.[1] Their primary mechanism involves the inhibition of pro-inflammatory mediators and the suppression of key inflammatory signaling pathways.[6]

| Isomer | Model | Key Findings | Reference |

| o-Coumaric Acid | Atopic Dermatitis-like skin inflammation (in vivo) | Significantly reduced clinical symptoms and infiltration of mast cells. Inhibited expression of IL-1β, IL-6 by reducing nuclear translocation of NF-κB. | [1] |

| This compound | Collagen-induced arthritis (rats) | Alleviated symptoms and suppressed inflammatory cell infiltration. | [1] |

| LPS-stimulated RAW264.7 cells | Inhibited the expression of iNOS, COX-2, IL-1β, and TNF-α. | [1] |

Anticancer Activity

The anticancer effects of coumaric acid isomers are primarily linked to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[6] this compound has been shown to modulate several signaling pathways involved in cancer progression.[2][6]

| Isomer | Cancer Cell Line | IC50 / EC50 Value | Key Mechanisms | Reference |

| o-Coumaric Acid | MCF-7 (Breast) | Not specified | Induces apoptosis by increasing Bax/Bcl-2 ratio and Caspase-3 expression. Causes cell cycle arrest by downregulating Cyclin D1 and CDK2. Increases expression of p53 and PTEN. | [1] |

| This compound | HCT-15 (Colon) | Not specified | Induces apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio. | [1] |

| Colorectal cancer cells | Not specified | Induces autophagy via the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways. | [1] |

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various models of neurological damage. Its antioxidant and anti-inflammatory properties are key to its protective mechanisms in the brain.[8][9] Studies have shown that this compound can reduce oxidative stress, brain infarction size, and neuronal death in models of cerebral ischemia-reperfusion injury.[9][10] It has also been shown to protect against neurotoxicity by attenuating neuroinflammation and apoptosis.[11]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is widely used to evaluate the free radical scavenging capacity of antioxidant compounds.[6]

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound isomer)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.[6]

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the sample concentrations.[6]

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis.[6] this compound is a known competitive inhibitor of tyrosinase due to its structural similarity to tyrosine.[5][6]

Reagents and Materials:

-

Mushroom tyrosinase

-

L-tyrosine or L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound isomer)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the phosphate buffer, substrate (L-tyrosine or L-DOPA), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase to the mixture.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.

-

Measurement: Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) at different time points.

-

Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound isomers are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

Both o- and this compound exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[1] By inhibiting NF-κB activation, coumaric acids can suppress the production of inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. New Insights Into the Anticancer Effects of this compound: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. banglajol.info [banglajol.info]

- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of this compound in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects against D-galactose induced neurotoxicity by attenuating neuroinflammation and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of p-Coumaric Acid in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

p-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, stands as a pivotal intermediate in the complex network of plant secondary metabolism. Its strategic position as a precursor to a vast array of phenolic compounds, including flavonoids, isoflavonoids, stilbenes, coumarins, and the structural polymer lignin (B12514952), underscores its profound importance in plant growth, development, and adaptation. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and physiological significance of this compound. It details the enzymatic steps leading to its formation and its subsequent conversion into various classes of secondary metabolites. Furthermore, this guide elucidates the emerging role of this compound as a signaling molecule in plant defense and stress responses, including its interplay with reactive oxygen species and key phytohormones. Detailed experimental protocols for the analysis of key enzymes and downstream products are provided, alongside a compilation of quantitative data to support further research and application in drug development and metabolic engineering.

Biosynthesis of this compound: The Gateway to Phenylpropanoids

The biosynthesis of this compound is a critical entry point into the phenylpropanoid pathway, originating from the aromatic amino acids L-phenylalanine or L-tyrosine. Two primary routes have been identified in plants: the ubiquitous phenylalanine route and the more direct tyrosine route.[1]

1.1. The Phenylalanine Route

This pathway involves two key enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a highly regulated step in the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position of the aromatic ring to yield this compound.[2] This reaction requires a cytochrome P450 reductase to transfer electrons from NADPH.

1.2. The Tyrosine Route

In some plants, a more direct pathway exists:

-

Tyrosine Ammonia-Lyase (TAL): This enzyme directly deaminates L-tyrosine to form this compound.[1] Some PAL enzymes also exhibit TAL activity, allowing them to utilize both L-phenylalanine and L-tyrosine as substrates.

Figure 1: Biosynthetic pathways of this compound.

This compound as a Precursor to Diverse Secondary Metabolites

The central role of this compound lies in its function as a precursor to a wide array of secondary metabolites. The activation of this compound to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) , is the committed step for entry into these diverse biosynthetic branches.[3]

2.1. Lignin Biosynthesis

This compound is a fundamental building block for lignin, a complex polymer that provides structural integrity to the plant cell wall.[4] p-Coumaroyl-CoA is a precursor to the monolignols, p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are the primary monomers of lignin.[5] In grasses, this compound is also directly incorporated into the lignin polymer by esterification to the γ-position of the lignin side-chain.[6]

2.2. Flavonoid Biosynthesis

p-Coumaroyl-CoA is the direct precursor for the biosynthesis of all flavonoids.[5] The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the entry point into the flavonoid biosynthetic pathway.

2.3. Stilbene and Coumarin Biosynthesis

-

Stilbenes: Stilbene synthase (STS) utilizes p-coumaroyl-CoA and three molecules of malonyl-CoA to produce resveratrol, a well-known stilbenoid with various biological activities.[1]

-

Coumarins: Hydroxylation of this compound and subsequent intramolecular cyclization leads to the formation of umbelliferone, a simple coumarin.[5]

2.4. This compound Derivatives

This compound also exists in various conjugated forms, such as amides and esters, which play specific roles in plant development and defense.[7]

Figure 2: this compound as a central precursor in secondary metabolism.

The Signaling Role of this compound in Plant Stress Responses

Beyond its role as a metabolic intermediate, this compound is emerging as a crucial signaling molecule in plant defense and responses to abiotic stress.

3.1. Reactive Oxygen Species (ROS) Signaling

Exogenous application of this compound can modulate the levels of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻), which can act as signaling molecules to enhance plant growth and stress tolerance.[8][9] This suggests a role for this compound in regulating redox homeostasis within the plant cell.

3.2. Crosstalk with Phytohormone Signaling

-

Jasmonic Acid (JA): this compound can prime the jasmonic acid signaling pathway, leading to the induction of phenylpropanoid biosynthesis and enhanced resistance to pathogens.[10] This involves the upregulation of JA-responsive genes.

-

Salicylic (B10762653) Acid (SA) and Auxin: The phenylpropanoid pathway, for which this compound is a key intermediate, has known crosstalk with salicylic acid and auxin signaling, two critical phytohormones in plant defense and development.

Figure 3: Signaling roles of this compound in plant stress responses.

Quantitative Data on this compound and its Derivatives

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | This compound Concentration | Reference |

| Mimosa pudica | Leaves | 3.35% w/w | [11] |

| Ananas comosus (Pineapple) | Ripe Juice | 11.75 µg/mL | [11] |

| Cynodon dactylon (Durva Grass) | Whole Plant | 0.48 mg/100 mL of extract | [12] |

| Arabidopsis thaliana | Seedlings | Increased with exogenous application | [13] |

| Salvia hispanica (Chia) | Shoots | Increased with exogenous application | [14] |

| Zea mays (Maize) | Leaves (under water deficit) | Decreased |

| Plant Species | Condition | Change in this compound Derivatives | Reference |

| Brassica napus | Pathogen infection (Xcc) | Increased phenylpropanoid biosynthesis | [10] |

| Salvia hispanica (Chia) | Salt Stress | Altered mineral content | [14] |

Experimental Protocols

5.1. Quantification of Lignin Content (Acetyl Bromide Method)

This method is based on the solubilization of lignin by acetyl bromide and its subsequent spectrophotometric quantification.[6][7]

-

Materials:

-

Dried, finely ground plant tissue

-

25% (v/v) Acetyl bromide in glacial acetic acid

-

2 M NaOH

-

0.5 M Hydroxylamine (B1172632) hydrochloride

-

Glacial acetic acid

-

Spectrophotometer

-

-

Procedure:

-

Weigh approximately 20 mg of dried plant tissue into a screw-cap tube.

-

Add 2.5 mL of 25% acetyl bromide solution.

-

Incubate at 70°C for 30 minutes.

-

Cool the tubes on ice and add 10 mL of 2 M NaOH and 12 mL of glacial acetic acid to a 50 mL volumetric flask.

-

Quantitatively transfer the acetyl bromide digest to the flask.

-

Add 0.7 mL of 0.5 M hydroxylamine hydrochloride.

-

Bring the volume to 50 mL with glacial acetic acid.

-

Measure the absorbance at 280 nm.

-

Calculate the lignin content using an appropriate extinction coefficient.

-

5.2. Quantification of Total Flavonoids (Aluminum Chloride Method)

This colorimetric assay is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids.

-

Materials:

-

Plant extract

-

Methanol

-

10% Aluminum chloride solution

-

1 M Potassium acetate (B1210297) solution

-

Distilled water

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Mix 100 µL of plant extract with 100 µL of 2% aluminum chloride in methanol.

-

After 10 minutes, add 100 µL of 1 M potassium acetate.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 415 nm.

-

Use a standard curve of quercetin (B1663063) or rutin (B1680289) to calculate the total flavonoid content.

-

5.3. Enzyme Assays

5.3.1. Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay measures the conversion of cinnamic acid to this compound by microsomal fractions.[7]

-

Microsome Isolation:

-

Homogenize plant tissue in an ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at a higher speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, NADPH, and a buffer.

-

Start the reaction by adding cinnamic acid.

-

Incubate at a specific temperature (e.g., 30°C).

-

Stop the reaction by adding acid.

-

Extract the product (this compound) with an organic solvent.

-

Analyze the extracted product by HPLC.

-

5.3.2. 4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of p-coumaroyl-CoA.[1]

-

Enzyme Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer.

-

Centrifuge to obtain a crude enzyme extract (supernatant).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, this compound, ATP, and MgCl₂ in a buffer.

-

Start the reaction by adding Coenzyme A.

-

Monitor the increase in absorbance at 333 nm over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaroyl-CoA.

-

Figure 4: General workflow for enzyme extraction for C4H and 4CL assays.

Conclusion

This compound occupies a central and indispensable position in plant secondary metabolism. Its role extends from being a fundamental building block for a vast array of structurally and functionally diverse molecules to acting as a signaling molecule in the intricate network of plant stress responses. A thorough understanding of the biosynthesis, metabolic fate, and regulatory functions of this compound is paramount for advancing our knowledge of plant biology. This knowledge is also critical for the targeted manipulation of phenylpropanoid pathways in metabolic engineering for the enhanced production of valuable pharmaceuticals, nutraceuticals, and industrial raw materials. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to exploring and harnessing the potential of this key plant metabolite.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. research.wur.nl [research.wur.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings | International Society for Horticultural Science [ishs.org]

- 7. researchgate.net [researchgate.net]

- 8. The plant phenolic compound this compound represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. The role of this compound on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]

- 14. This compound Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

p-Coumaric Acid as a Precursor for Flavonoid Synthesis: A Technical Guide

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a pivotal intermediate derived from the shikimate and phenylpropanoid pathways in plants and microorganisms.[1][2][3] Its significance lies in its position as a crucial branch-point precursor for a vast array of secondary metabolites, most notably flavonoids. Flavonoids are a diverse class of polyphenolic compounds with a characteristic C6-C3-C6 skeleton, known for their wideranging biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them of high interest to the pharmaceutical and nutraceutical industries.[1][4][5] This technical guide provides an in-depth overview of the core biosynthetic pathway from this compound to flavonoids, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Biosynthetic Pathway: From this compound to Naringenin (B18129)

The synthesis of flavonoids from this compound begins with its entry into the general phenylpropanoid pathway, which culminates in the formation of 4-coumaroyl-CoA.[6][7] This activated thioester serves as the direct precursor for the flavonoid backbone. The conversion to naringenin, a central flavanone (B1672756) intermediate, is accomplished in three key enzymatic steps.[8][9]

-

Activation to 4-Coumaroyl-CoA: The first step is the activation of this compound by the enzyme 4-Coumarate:CoA Ligase (4CL) . This reaction ligates a Coenzyme A (CoA) molecule to the carboxyl group of this compound in an ATP-dependent manner, forming the high-energy thioester 4-coumaroyl-CoA, also referred to as p-coumaroyl-CoA.[1][6][10] 4CL is a critical enzyme that sits (B43327) at a major branch point of phenylpropanoid metabolism, channeling precursors towards either flavonoids or other compounds like lignin (B12514952).[11][12][13]

-